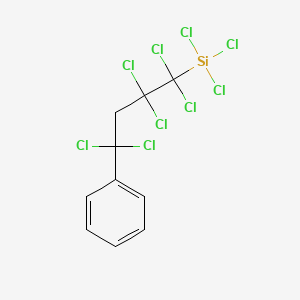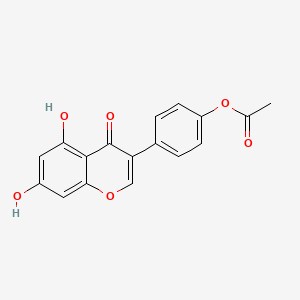
4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate is a complex organic compound that belongs to the class of chromones. Chromones are bicyclic compounds consisting of a benzene ring fused to a pyrone ring. This particular compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and an oxo group at position 4 on the chromen ring, along with a phenyl acetate moiety at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate typically involves the acylation of 5,7-dihydroxy-4-oxo-4H-chromen-3-yl phenol with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete acylation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants by scavenging free radicals, while the oxo group can participate in redox reactions. The phenyl acetate moiety can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic acid.
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone.
Luteolin: 3’,4’,5,7-Tetrahydroxyflavone.
Uniqueness
4-(5,7-Dihydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and oxo groups on the chromen ring, along with the phenyl acetate moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
97980-73-9 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)23-12-4-2-10(3-5-12)13-8-22-15-7-11(19)6-14(20)16(15)17(13)21/h2-8,19-20H,1H3 |
InChI Key |
ISCJQBYOKKNEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
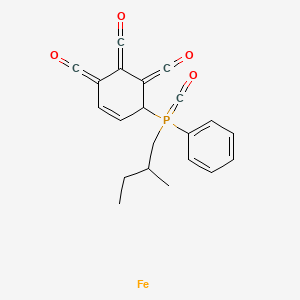
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
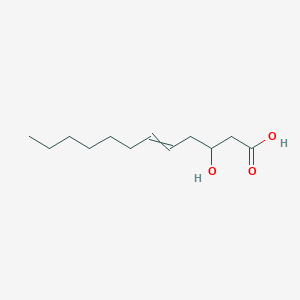
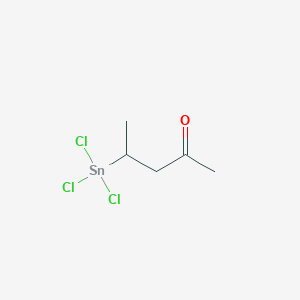
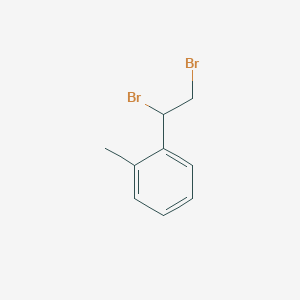
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
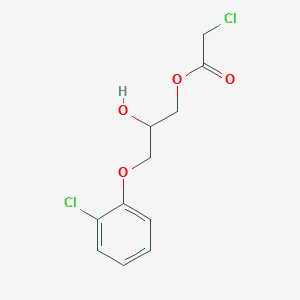
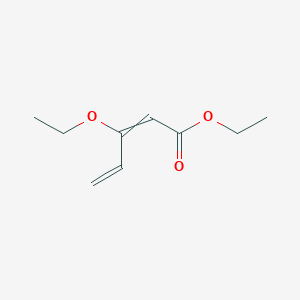
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
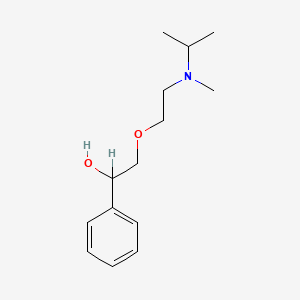
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
